Cyclosporin A-Derivative 1 (Free base) is a notable compound derived from cyclosporin A, an undecapeptide that has been extensively studied for its immunosuppressive properties. Cyclosporin A itself is primarily used in clinical settings to prevent organ transplant rejection and to treat autoimmune diseases. The derivative retains the core structure of cyclosporin A but is modified to enhance its pharmacological properties or reduce toxicity.
Cyclosporin A is naturally produced by the fungus Tolypocladium inflatum. The derivative can be synthesized through various chemical modifications of cyclosporin A or through fermentation processes using specific culture media, such as dairy sludge, which has been shown to yield significant amounts of cyclosporin A through biotechnological methods .
Cyclosporin A-Derivative 1 falls under the classification of immunosuppressants, specifically calcineurin inhibitors. These compounds inhibit the activity of calcineurin, a protein phosphatase crucial for T-cell activation and proliferation. The derivative may also be classified as a cyclic peptide due to its structural characteristics.
The synthesis of Cyclosporin A-Derivative 1 can involve several approaches:
The purification process typically involves extraction with organic solvents (e.g., ethyl acetate), followed by chromatographic techniques such as high-performance liquid chromatography to isolate the desired derivative . The synthesis may also include steps like derivatization to enhance detection sensitivity in analytical methods .
Cyclosporin A-Derivative 1 retains the core undecapeptide structure of cyclosporin A but may have specific modifications at certain amino acid positions. The precise molecular structure can vary based on the synthetic pathway used.
The chemical reactions involving Cyclosporin A-Derivative 1 primarily focus on its interactions with biological targets, particularly calcineurin. The binding of the derivative to calcineurin prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby inhibiting T-cell activation.
The synthesis of derivatives often includes reactions such as acylation or alkylation at specific amino acid residues, which can alter the compound's binding affinity and biological activity . These modifications are crucial for developing derivatives with improved therapeutic profiles.
Cyclosporin A-Derivative 1 exerts its immunosuppressive effects primarily by inhibiting calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of interleukin-2 and other cytokines essential for T-cell proliferation.
Cyclosporin A-Derivative 1 has several applications in scientific research and medicine:
Cyclosporin A-Derivative 1 (Free base) is a linear peptide intermediate derived from the ring-opening modification of Cyclosporin A (CsA). Its molecular formula is C₆₅H₁₁₇N₁₁O₁₄, with a molecular weight of 1276.69 g/mol, distinguishing it from its precursor Cyclosporin A (C₆₂H₁₁₁N₁₁O₁₂, MW 1202.63 g/mol) [1] [2] [9]. This reduction in molecular weight results from the removal of the boron tetrafluoride (BF₄) counterion present in the salt form (C₆₅H₁₁₈BF₄N₁₁O₁₄, MW 1364.50 g/mol) and the cleavage of the macrocyclic bond between Sar3 (sarcosine) and N-methylleucine (MeLeu) residues [1] [6]. The free base’s structural linearization enhances solubility in organic solvents such as DMSO (100 mg/mL) compared to CsA [2] [10].
Table 1: Molecular Properties of Cyclosporin A vs. Derivative 1 (Free Base)
Property | Cyclosporin A | Derivative 1 (Free Base) |
---|---|---|
Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₅H₁₁₇N₁₁O₁₄ |
Molecular Weight (g/mol) | 1202.63 | 1276.69 |
CAS Number | 59865-13-3 | 286852-20-8 |
Peptide Configuration | Cyclic undecapeptide | Linear undecapeptide |
Key Modification | N/A | Ring-opened at Sar3-MeLeu |
The derivative retains the stereochemical complexity of CsA, including seven N-methylated amino acids and the non-proteinogenic residue (4R)-4-((E)-2-butenyl)-4-methyl-N-methyl-L-threonine (MeBmt1). NMR studies reveal that ring opening eliminates the 9-10 cis peptide bond critical for CsA’s "closed" conformation in apolar solvents. Instead, the free base adopts dynamic conformational states dominated by trans amide bonds [3] [10]. Molecular dynamics simulations indicate:
The structural divergence between CsA and Derivative 1 (Free base) underpins their functional differences:
Macrocyclic vs. Linear Architecture
CsA’s cyclic scaffold enforces a rigid structure with three conserved conformations:
Biological Implications
X-ray crystallography of CsA-CypA complexes shows that residues MeBmt1, Abu2, Sar3, MeLeu4, Val5, and MeLeu6 form complementary van der Waals contacts and H-bonds with the protein [4]. Derivative 1’s linearization disrupts this interface due to:
Table 2: Structural and Functional Comparison
Feature | Cyclosporin A | Derivative 1 (Free Base) |
---|---|---|
Macrocycle | Intact | Cleaved (Sar3-MeLeu bond) |
Key Conformation | 9-10 cis amide bond (closed) | All-trans dominant |
Intramolecular H-bonds | 4 (e.g., Abu2↔Val5) | Disrupted |
CypA Binding | High affinity (Kd ≈ nM) | None |
Biological Activity | Immunosuppressive | Non-immunosuppressive |
Derivative 1 retains CsA’s signature non-proteinogenic residues, which dictate its physicochemical behavior:
MeBmt1 (N-Methyl-4-(2-butenyl)-4-hydroxy-L-threonine)
N-Methylated Amino Acids
Seven residues (Sar3, MeLeu4, MeLeu6, MeLeu9, MeLeu10, MeVal11) feature N-methylation, conferring:
D-Alanine8
This D-configured residue breaks the peptide’s symmetry, enforcing a type II’ β-turn in CsA. In Derivative 1, it persists as a structural disruptor, preventing helical folding and promoting extended conformations [3] [6].
Table 3: Non-Proteinogenic Amino Acids and Their Roles
Residue | Role in Cyclosporin A | Impact in Derivative 1 (Free Base) |
---|---|---|
MeBmt1 | Membrane permeability via chameleonicity | Hydrophobicity retained; H-bonding disrupted |
Sar3 | Facilitates β-turn formation | Ring-opening site → linearized N-terminus |
D-Ala8 | Enforces type II’ β-turn | Prevents helical folding; promotes flexibility |
N-MeLeu/Val | Stabilizes cis amide bonds; metabolic stability | Retains solvent adaptability; no bioactivity |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1